molecular formula C14H22O4 B15165807 1,4-Dioxacyclohexadec-10-ene-5,16-dione CAS No. 195320-82-2

1,4-Dioxacyclohexadec-10-ene-5,16-dione

Cat. No.: B15165807
CAS No.: 195320-82-2
M. Wt: 254.32 g/mol
InChI Key: LKWSEWKSHVNILA-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dioxacyclohexadec-10-ene-5,16-dione can be synthesized through several methods. One common approach involves the cyclization of a suitable precursor under acidic or basic conditions. For instance, the reaction of a diol with a diacid chloride in the presence of a base can lead to the formation of the desired lactone. The reaction conditions typically include:

    Temperature: Moderate to high temperatures (50-150°C)

    Catalysts: Acidic or basic catalysts such as sulfuric acid or sodium hydroxide

    Solvents: Organic solvents like dichloromethane or toluene

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1,4-Dioxacyclohexadec-10-ene-5,16-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or peroxides.

    Reduction: Reduction reactions can convert the lactone to the corresponding diol.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of esters or amides.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as alcohols, amines, or thiols in the presence of catalysts like pyridine or triethylamine.

Major Products Formed

    Oxidation: Carboxylic acids, peroxides

    Reduction: Diols

    Substitution: Esters, amides

Scientific Research Applications

1,4-Dioxacyclohexadec-10-ene-5,16-dione has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.

    Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.

Mechanism of Action

The mechanism of action of 1,4-Dioxacyclohexadec-10-ene-5,16-dione involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The pathways involved may include:

    Enzyme Inhibition: The compound can inhibit the activity of certain enzymes by binding to their active sites.

    Receptor Binding: It can interact with cell surface receptors, triggering intracellular signaling cascades.

    Gene Expression: The compound may influence gene expression by interacting with transcription factors or other regulatory proteins.

Comparison with Similar Compounds

1,4-Dioxacyclohexadec-10-ene-5,16-dione can be compared with other similar lactones, such as:

    1,4-Dioxacyclohexadecane-5,16-dione: Similar structure but lacks the double bond.

    ω-6-Hexadecenlactone: Contains a similar ring size but different functional groups.

    Pentadecanolide: A smaller lactone with different chemical properties.

Properties

CAS No.

195320-82-2

Molecular Formula

C14H22O4

Molecular Weight

254.32 g/mol

IUPAC Name

1,4-dioxacyclohexadec-10-ene-5,16-dione

InChI

InChI=1S/C14H22O4/c15-13-9-7-5-3-1-2-4-6-8-10-14(16)18-12-11-17-13/h1-2H,3-12H2

InChI Key

LKWSEWKSHVNILA-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=O)OCCOC(=O)CCCCC=CC1

Origin of Product

United States

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